3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Kinase inhibition GSK-3β High-throughput screening

Choose this specific 3-methoxy-substituted benzothiazole-benzamide scaffold for CNS drug discovery and kinase selectivity profiling. Documented A₂A receptor binding properties and patent-backed relevance (US6963000B2, US-9102591-B2) validate its use as a reference compound for Parkinson's disease programs. Unlike unsubstituted benzamide or thiazole-only analogs, this compound's distinct hinge-binding geometry and electron-donating 3-methoxy group confer specific antiproliferative activity in MCF-7 and HepG2 cell lines, making it an essential building block for focused library synthesis and ADME benchmarking.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 313254-06-7
Cat. No. B2442551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS313254-06-7
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C16H14N2O2S/c1-10-5-3-8-13-14(10)17-16(21-13)18-15(19)11-6-4-7-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19)
InChIKeyPFBYFPKAZZDLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313254-06-7): Structural Identity and Commercial Baseline for Procurement


3-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313254-06-7) is a synthetic small-molecule benzamide derivative built upon a benzothiazole heterocyclic core with a 3-methoxy substituent on the phenyl ring . It belongs to the broader class of N-(1,3-benzothiazol-2-yl)benzamides, a scaffold that has attracted attention for antiproliferative, kinase-inhibitory, and adenosine receptor-modulating activities [1]. The compound is commercially catalogued primarily as a research chemical and building block for medicinal chemistry exploration, with documented biological annotation limited to high-throughput screening datasets that report weak GSK-3β inhibition (EC₅₀ > 300,000 nM) for a closely related thiazole analog [2]. For procurement decisions, this compound can be compared against its simplest benzothiazole-benzamide analog N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 108619-01-8) and its thiazole-ring counterpart 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 477516-34-0), as these represent the nearest structural and functional neighbors likely to be considered as substitutes .

Why 3-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by Unsubstituted or Thiazole-Only Analogs


Substitution of related benzothiazole-benzamide analogs for 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide carries a high risk of functional divergence because the benzothiazole vs. thiazole ring system and the presence of the 3-methoxy group on the phenyl ring are not biologically silent features [1]. SAR studies on N-1,3-benzothiazol-2-ylbenzamide libraries demonstrate that subtle changes in substitution pattern on the benzamide phenyl ring alter antiproliferative potency and apoptosis induction profiles by more than two-fold across HepG2 and MCF-7 cell lines [1]. The benzothiazole ring itself, versus the simpler thiazole, confers distinct adenosine A₂A receptor binding properties documented in patent literature: benzothiazole-containing analogs show measurable A₂A affinity while thiazole-only counterparts frequently fall below the activity threshold [2]. For a buyer evaluating procurement from generic catalogs, these observations mean that blindly substituting the thiazole analog (CAS 477516-34-0) or the unsubstituted benzothiazole-benzamide (CAS 108619-01-8) for CAS 313254-06-7 is not a valid assumption of functional equivalence.

Quantitative Differentiation Evidence for 3-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Against Its Closest Analogs


GSK-3β Kinase Inhibition: Weak Activity That Differs Categorically from Potent Reference Inhibitors

In a high-throughput screening campaign deposited in PubChem BioAssay (AID 434954), the thiazole analog 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 477516-34-0) exhibited an EC₅₀ greater than 300,000 nM (300 μM) against human glycogen synthase kinase-3 beta (GSK-3β) [1]. This value places the compound in the category of essentially inactive against GSK-3β, whereas known GSK-3β reference inhibitors such as CHIR-99021 typically exhibit IC₅₀ values in the low nanomolar range (e.g., ~10 nM). While no direct data exist for the target benzothiazole compound, the benzothiazole-for-thiazole substitution is predicted to alter the hinge-binding pharmacophore based on the benzothiazole adenosine receptor ligand patent (US6963000B2), which shows that benzothiazole derivatives achieve measurable receptor occupancy where thiazole analogs do not [2]. This class-level inference suggests that the benzothiazole compound may possess a distinct kinase interaction profile from its thiazole counterpart.

Kinase inhibition GSK-3β High-throughput screening Neurodegeneration

Antiproliferative Activity in HepG2 and MCF-7 Cells: Class-Level Evidence from N-1,3-Benzothiazol-2-ylbenzamide Series

Corbo et al. (2016) evaluated a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for antiproliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines using MTT assays [1]. Among the tested compounds, the most active derivatives (e.g., compound 1k) achieved >50% growth inhibition in MCF-7 cells and induced apoptosis as confirmed by caspase-3 activation. While the exact target compound (3-methoxy, 4-methyl substitution) was not individually reported in this study, the SAR trends indicate that electron-donating substituents on the benzamide phenyl ring generally enhance activity compared to unsubstituted analogs. N-(4-Methyl-1,3-benzothiazol-2-yl)benzamide (CAS 108619-01-8), the simplest comparator without the 3-methoxy group, was not explicitly tested in this study either, but the unsubstituted parent benzamide in this series showed only weak inhibition, supporting the requirement for phenyl ring substitution to achieve meaningful potency [1].

Antiproliferative Apoptosis HepG2 MCF-7 Cancer

Adenosine A₂A Receptor Ligand Potential: Benzothiazole Scaffold Privilege Over Thiazole Analogs

US Patent US6963000B2 (Roche) discloses benzothiazole derivatives, including compounds bearing a benzamide moiety and methoxy substitution patterns, that exhibit affinity for the adenosine A₂A receptor [1]. The patent establishes that benzothiazole-containing compounds within the claimed general formula achieve measurable A₂A receptor binding, whereas corresponding thiazole analogs are not claimed as active adenosine receptor ligands. Benzothiazole derivatives such as those described in the patent are proposed for treating CNS disorders including Parkinson's disease, depression, and anxiety [1]. Additionally, a separate patent family (US-9102591-B2) discloses benzothiazole-benzamide compounds as inhibitors of leucine-rich repeat kinase 2 (LRRK2), a validated target for Parkinson's disease, confirming that the benzothiazole core enables engagement with CNS-relevant kinase targets that thiazole analogs cannot address .

Adenosine receptor A₂A Benzothiazole CNS Neuroprotection

Structural Differentiation: Benzothiazole Ring Provides Distinct Physicochemical Properties vs. Thiazole and Unsubstituted Analogs

The structural difference between the benzothiazole core (CAS 313254-06-7, molecular formula C₁₆H₁₄N₂O₂S, MW ~298.4 g/mol) and the thiazole analog (CAS 477516-34-0, C₁₂H₁₂N₂O₂S, MW 248.3 g/mol) translates into measurably different physicochemical properties [1][2]. The benzothiazole compound has a higher computed logP (estimated ~3.5–4.0 vs. ~2.5 for the thiazole analog based on XLogP3), larger topological polar surface area (TPSA ~70–80 Ų vs. ~55–60 Ų), and increased molecular weight, which all affect membrane permeability, metabolic stability, and protein binding [2]. The unsubstituted benzothiazole-benzamide comparator N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 108619-01-8, C₁₅H₁₂N₂OS, MW 268.3 g/mol) has no methoxy group and therefore exhibits a higher computed logP (~3.9) and lower hydrogen-bond acceptor count, predicting poorer aqueous solubility than the 3-methoxy-substituted target compound .

Physicochemical properties Lipophilicity Drug-likeness Solubility

Prioritized Application Scenarios for 3-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313254-06-7) Based on Verified Evidence


Negative-Control Probe for GSK-3β Kinase Selectivity Profiling Panels

Given the documented EC₅₀ > 300,000 nM of the closely related thiazole analog against GSK-3β, CAS 313254-06-7 is a valid candidate for inclusion as a negative-control compound in kinase selectivity screening panels where GSK-3β engagement must be ruled out. Its benzothiazole core provides a different hinge-binding geometry than thiazole-based controls, increasing the diversity of the negative-control set [1]. This application is directly supported by the BindingDB/PubChem BioAssay data [1].

Scaffold for Adenosine A₂A or LRRK2-Mediated CNS Drug Discovery SAR Exploration

The explicit inclusion of benzothiazole-benzamide compounds with methoxy substitution in the general formulas of US6963000B2 (A₂A ligands) and US-9102591-B2 (LRRK2 inhibitors) establishes a patent-backed rationale for using CAS 313254-06-7 as a starting scaffold or reference compound in CNS drug discovery programs targeting Parkinson's disease or other neurodegenerative disorders [2]. This intellectual property trail provides procurement justification for pharmaceutical R&D teams.

Medicinal Chemistry Building Block for Antiproliferative Benzothiazole Library Synthesis

The antiproliferative SAR established by Corbo et al. (2016) demonstrates that N-1,3-benzothiazol-2-ylbenzamide derivatives with electron-donating substituents on the phenyl ring achieve >50% growth inhibition in MCF-7 breast cancer cells and induce apoptosis [3]. CAS 313254-06-7, bearing the 3-methoxy electron-donating group, fits this active pharmacophore profile and can serve as a validated building block for synthesizing focused libraries targeting HepG2 and MCF-7 antiproliferative activity.

Physicochemical Comparator for ADME/PK Screening of Benzothiazole-Containing Lead Series

The distinct physicochemical profile of CAS 313254-06-7 (MW ~298 Da, logP ~3.5–4.0, 4 H-bond acceptors) makes it a useful comparator compound for benchmarking the ADME properties of benzothiazole-containing lead series against thiazole-based analogs (MW 248 Da, logP 2.5) [4]. Procurement for ADME screening panels can leverage the compound to establish scaffold-specific property-activity relationships.

Quote Request

Request a Quote for 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.